molecular formula C16H24N2O4S B4862963 N,N-DIETHYL-2-METHOXY-5-(PYRROLIDINE-1-CARBONYL)BENZENE-1-SULFONAMIDE

N,N-DIETHYL-2-METHOXY-5-(PYRROLIDINE-1-CARBONYL)BENZENE-1-SULFONAMIDE

Cat. No.: B4862963
M. Wt: 340.4 g/mol
InChI Key: NWOBHPBDEXPMNX-UHFFFAOYSA-N
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Description

N,N-DIETHYL-2-METHOXY-5-(PYRROLIDINE-1-CARBONYL)BENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-DIETHYL-2-METHOXY-5-(PYRROLIDINE-1-CARBONYL)BENZENE-1-SULFONAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzene Sulfonamide Core:

    Introduction of the Pyrrolidine Group: This step involves the acylation of the benzene sulfonamide with a pyrrolidine derivative.

    N,N-Diethylation: The final step involves the alkylation of the amine group with diethyl groups.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N,N-DIETHYL-2-METHOXY-5-(PYRROLIDINE-1-CARBONYL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

N,N-DIETHYL-2-METHOXY-5-(PYRROLIDINE-1-CARBONYL)BENZENE-1-SULFONAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity.

    Chemical Biology: It is used in the study of enzyme inhibition and protein interactions.

    Industrial Chemistry: It serves as a precursor for the synthesis of more complex molecules used in various industries.

Mechanism of Action

The mechanism by which N,N-DIETHYL-2-METHOXY-5-(PYRROLIDINE-1-CARBONYL)BENZENE-1-SULFONAMIDE exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-2-methoxy-5-(pyrrolidine-1-carbonyl)benzene-1-sulfonamide
  • N,N-Diethyl-2-hydroxy-5-(pyrrolidine-1-carbonyl)benzene-1-sulfonamide

Uniqueness

N,N-DIETHYL-2-METHOXY-5-(PYRROLIDINE-1-CARBONYL)BENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its diethyl substitution, in particular, may enhance its lipophilicity and ability to interact with biological membranes.

Properties

IUPAC Name

N,N-diethyl-2-methoxy-5-(pyrrolidine-1-carbonyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S/c1-4-18(5-2)23(20,21)15-12-13(8-9-14(15)22-3)16(19)17-10-6-7-11-17/h8-9,12H,4-7,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWOBHPBDEXPMNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)N2CCCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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